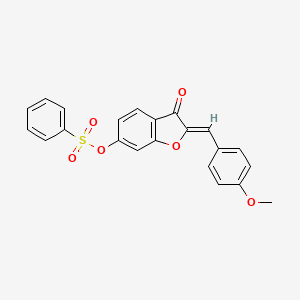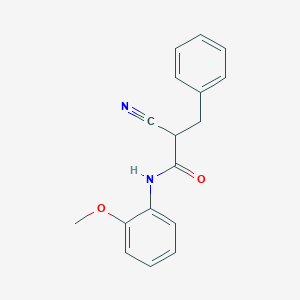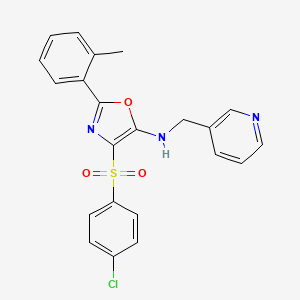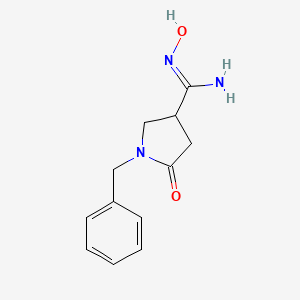![molecular formula C12H14ClNO2S B2464927 7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane CAS No. 387361-57-1](/img/structure/B2464927.png)
7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane” is a chemical compound used for proteomics research . It has a molecular formula of C12H14ClNO2S and a molecular weight of 271.76 .
Physical and Chemical Properties The compound has a predicted boiling point of 399.5±44.0 °C and a predicted density of 1.390±0.06 g/cm3 . The pKa value is predicted to be -7.06±0.20 .
Aplicaciones Científicas De Investigación
Catalytic Oxidation in Chemical Industry
7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane, as a derivative of cyclohexene, can undergo controllable and selective catalytic oxidation leading to various products. This process is significant in the chemical industry for producing intermediates used in different applications. The selective oxidation of cyclohexene showcases the compound's utility in the synthesis of products with varying oxidation states and functional groups, thereby emphasizing its importance in both academic and industrial settings (Cao et al., 2018).
Medicinal Chemistry and Drug Design
The compound is part of the sulfa drug analogs, which are known for their significant biological and preclinical importance in medicinal chemistry. As a member of the N-sulfonylamino azines, the compound attracts extensive research for its biological activities. These compounds are documented for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, N-sulfonylamino 1H-quinazoline-2,4-diones, which are related to the given compound, show potential in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Antioxidant Capacity and Environmental Impact
The compound is part of the sulfonamide class, known for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Specifically, sulfonamide-based compounds exhibit antioxidant capacity, which can be assessed through assays like ABTS/potassium persulfate decolorization assay. The presence of the sulfonyl group in these compounds contributes to their therapeutic potency and environmental impact, as seen in various sulfonamide derivatives (Ilyasov et al., 2020).
Environmental Fate and Behavior
The compound, belonging to the class of sulfonylurea herbicides, demonstrates specific environmental behaviors, particularly in soil. The fate and behavior of sulfonylureas like 7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane are influenced by factors such as soil pH, temperature, and organic matter content. Understanding these properties is crucial for assessing the environmental impact of these herbicides and their persistence in different soil types (Sarmah et al., 1998).
Propiedades
IUPAC Name |
7-(4-chlorophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-9-5-7-10(8-6-9)17(15,16)14-11-3-1-2-4-12(11)14/h5-8,11-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXFOBJESQCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387361-57-1 |
Source


|
| Record name | 7-(4-chlorobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)


![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
